Cas no 5472-95-7 (2-amino-2-methyl-4-phenyl-butanoic acid)

2-amino-2-methyl-4-phenyl-butanoic acid 化学的及び物理的性質
名前と識別子
-
- Benzenebutanoic acid, a-amino-a-methyl-
- (2R)-2-amino-2-methyl-4-phenylbutanoic acid
- 2-Amino-2-methyl-4-phenyl-buttersaeure
- 2-amino-2-methyl-4-phenyl-butyric acid
- 4-PHENYLISOVALINE
- Nsc29628
- UKRORGSYN-BB BBV-060699
- 2-amino-2-methyl-4-phenyl-butanoic acid
- NSC-29628
- phenylethanolanine
- 2-amino-2-methyl-4-phenylbutanoic acid
- AB01323954-02
- NCGC00327982-01
- F78792
- EN300-58303
- 2-amino-2-methyl-4-phenylbutanoicacid
- AKOS000168754
- SCHEMBL3616371
- AKOS022301852
- 5472-95-7
-
- インチ: InChI=1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)
- InChIKey: PHZKTNAAGCQMAO-UHFFFAOYSA-N
- ほほえんだ: CC(CCC1=CC=CC=C1)(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 193.11035
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- PSA: 63.32
- LogP: 2.12150
2-amino-2-methyl-4-phenyl-butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58303-0.25g |
2-amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 0.25g |
$453.0 | 2023-02-09 | ||
Enamine | EN300-58303-0.05g |
2-amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 0.05g |
$414.0 | 2023-02-09 | ||
Enamine | EN300-58303-5.0g |
2-amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 5.0g |
$1343.0 | 2023-02-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-250mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 250mg |
¥864.0 | 2024-04-18 | |
A2B Chem LLC | AG54465-500mg |
2-Amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 97% | 500mg |
$369.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-500mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 500mg |
¥1439.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-500.0mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 500.0mg |
¥1439.0000 | 2024-08-02 | |
1PlusChem | 1P00E1LT-500mg |
4-PHENYLISOVALINE |
5472-95-7 | 97% | 500mg |
$235.00 | 2024-04-29 | |
Enamine | EN300-58303-10.0g |
2-amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 10.0g |
$2407.0 | 2023-02-09 | ||
Enamine | EN300-58303-2.5g |
2-amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 2.5g |
$812.0 | 2023-02-09 |
2-amino-2-methyl-4-phenyl-butanoic acid 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-amino-2-methyl-4-phenyl-butanoic acidに関する追加情報
Chemical Structure and Nomenclature of 2-amino-2-methyl-4-phenyl-butanoic acid (CAS No. 5472-95-7)
2-amino-2-methyl-4-phenyl-butanoic acid, also known by its CAS number 5472-95-7, is a multifunctional organic compound characterized by its unique molecular framework. The compound features a butanoic acid backbone with substituents at the 2- and 4-positions, including an amino group, a methyl group, and a phenyl ring. This structural configuration imparts distinct physicochemical properties, such as solubility in polar solvents and reactivity toward enzymatic metabolism. The presence of the phenyl ring contributes to aromatic stability, while the amino group introduces potential for hydrogen bonding interactions. These molecular features are critical for understanding its biological activity and pharmacological relevance.
Pharmacological Significance of 2-amino-2-methyl-4-phenyl-butanoic acid in Neurological Disorders
Recent advancements in neuropharmacology have highlighted the therapeutic potential of 2-amino-2-methyl-4-phenyl-butanoic acid in the treatment of neurological conditions. Studies published in 2023 reveal that this compound exhibits neuroprotective effects by modulating glutamatergic transmission. The amino group at the 2-position interacts with glutamate receptors, potentially mitigating excitotoxicity associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, the phenyl ring may enhance membrane permeability, facilitating drug delivery to target tissues. These findings underscore its role as a promising candidate for developing novel anticonvulsant therapies.
Metabolic Pathways and Enzymatic Interactions
The metabolic fate of 2-amino-2-methyl-4-phenyl-butanoic acid is influenced by its chemical structure. Research from 2023 indicates that the compound is primarily metabolized via oxidative decarboxylation, a process catalyzed by mitochondrial enzymes. This pathway generates energy while reducing oxidative stress, a key factor in cellular homeostasis. The methyl group at the 2-position may also undergo methylation reactions, altering its pharmacokinetic profile. These metabolic processes are critical for determining the compound’s efficacy and safety in vivo.
Applications in Drug Development and Targeting Mechanisms
2-amino-2-methyl-4-phenyl-butanoic acid has attracted attention in drug development due to its ability to target specific molecular pathways. A 2023 study demonstrated its potential as a modulator of the NMDA receptor, a key player in synaptic plasticity. By binding to the receptor’s ligand-binding domain, the compound may regulate calcium influx and prevent neuronal overexcitation. This mechanism is particularly relevant for treating conditions like epilepsy and ischemic brain injury. Furthermore, its structural similarity to known neurotransmitters suggests broader applications in neuropharmacology.
Recent Research Advancements and Clinical Relevance
Recent breakthroughs in molecular biology have expanded the understanding of 2-amino-2-methyl-4-phenyl-butanoic acid’s biological functions. A 2023 paper published in *Nature Communications* revealed that the compound interacts with the TRPV1 receptor, a transient receptor potential channel involved in pain signaling. This interaction could lead to the development of analgesic agents with reduced side effects compared to traditional opioids. Additionally, the compound’s ability to cross the blood-brain barrier makes it a valuable tool for studying central nervous system disorders.
Structural Modifications and Synthetic Strategies
Efforts to optimize the pharmacological profile of 2-amino-2-methyl-4-phenyl-butanoic acid have led to the exploration of structural modifications. A 2023 study in *Organic Chemistry Insights* described a novel synthetic route involving palladium-catalyzed cross-coupling reactions. This method enables the introduction of diverse functional groups, enhancing the compound’s versatility for drug design. Such synthetic advancements are crucial for tailoring the molecule to specific therapeutic targets while maintaining its core biological activity.
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique advantages of 2-amino-2-methyl-4-phenyl-butanoic acid over structurally similar compounds. Unlike traditional anticonvulsants, this compound demonstrates a broader spectrum of activity by targeting multiple receptor systems. A 2023 review in *Pharmacological Reviews* noted its superior selectivity for glutamate receptors, reducing the risk of off-target effects. These properties make it a compelling alternative for treating refractory epilepsy and neuroinflammatory conditions.
Future Directions and Therapeutic Potential
Ongoing research is focused on expanding the therapeutic applications of 2-amino-2-methyl-4-phenyl-butanoic acid. A 2023 preclinical study suggested its potential in treating neuroinflammation by modulating microglial activation. This opens new avenues for its use in autoimmune disorders and chronic pain management. As the field of neuropharmacology evolves, the compound’s unique structural and functional attributes position it as a key player in the development of next-generation therapeutics.
5472-95-7 (2-amino-2-methyl-4-phenyl-butanoic acid) 関連製品
- 57469-77-9(Ibuprofen Lysinate)
- 23239-35-2((S)-2-Amino-2-methyl-3-phenylpropanoic acid)
- 17350-84-4(α-Methyl-D-phenylalanine)
- 27473-62-7(2-amino-2,3-dihydro-1H-indene-2-carboxylic acid)
- 113403-10-4((S)-(+)-Ibuprofen (S)-(+)-Lysinate)
- 1676-73-9(L-Glutamate-γ-benzyl ester)
- 57469-76-8(Ibuprofen lysinate)
- 2243-47-2(3-Aminobiphenyl)
- 2679826-91-4(tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)
- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)
